molecular formula C6H7ClO B12816698 Hex-2-ynoyl chloride

Hex-2-ynoyl chloride

Cat. No.: B12816698
M. Wt: 130.57 g/mol
InChI Key: FRVMOYIBZNVRPI-UHFFFAOYSA-N
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Description

Hex-2-ynoyl chloride (C₆H₇ClO) is an alkyne-containing acyl chloride with the structural formula Cl–CO–C≡C–CH₂–CH₂–CH₃. This compound features a terminal triple bond at the second carbon position, making it a reactive intermediate in organic synthesis. Its electron-deficient carbonyl group and electron-withdrawing alkyne moiety enhance its electrophilicity, enabling applications in cross-coupling reactions, nucleophilic substitutions, and the synthesis of ynones or heterocycles .

Acyl chlorides like this compound are typically synthesized via treatment of carboxylic acids with thionyl chloride (SOCl₂), as demonstrated in analogous procedures for o-halo(hetero)aroyl chlorides . The compound’s moisture sensitivity necessitates anhydrous handling, and its reactivity is exploited in palladium-catalyzed reactions, such as ynone formation with phenylacetylene .

Properties

Molecular Formula

C6H7ClO

Molecular Weight

130.57 g/mol

IUPAC Name

hex-2-ynoyl chloride

InChI

InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-3H2,1H3

InChI Key

FRVMOYIBZNVRPI-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-2-ynoyl chloride can be synthesized through the reaction of hex-2-ynoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the hex-2-ynoic acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of hex-2-ynoic acid to a reactor containing thionyl chloride, with efficient removal of the by-products (SO2 and HCl) to drive the reaction to completion. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Hex-2-ynoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form hex-2-ynoic acid and hydrochloric acid.

    Addition Reactions: The triple bond in this compound can participate in addition reactions with hydrogen, halogens, or other electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols are used under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under ambient conditions.

    Addition Reactions: Catalysts such as palladium or platinum are used for hydrogenation, while halogens (e.g., bromine) are used for halogenation.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Hex-2-ynoic Acid: Formed from hydrolysis.

    Dihalides or Hydrogenated Products: Formed from addition reactions.

Scientific Research Applications

Hex-2-ynoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, through acylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of hex-2-ynoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, which makes the carbon atom more susceptible to nucleophilic attack.

Molecular Targets and Pathways:

    Nucleophilic Sites: this compound targets nucleophilic sites in molecules, such as amino groups in proteins or hydroxyl groups in alcohols.

    Pathways: The acylation reactions can modify the structure and function of biomolecules, potentially altering their biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hex-2-ynoyl chloride belongs to the broader class of acyl chlorides, which vary in chain length, substituents, and functional groups. Below is a systematic comparison with structurally related compounds:

Reactivity and Stability

Compound Key Structural Features Reactivity Stability
This compound Alkyne (C≡C) at C2, linear chain High reactivity due to electron-withdrawing alkyne; prone to nucleophilic attack at carbonyl Low stability in moisture; decomposes rapidly in water
Hexanoyl chloride Saturated C6 chain Moderate reactivity; standard acyl chloride behavior (e.g., esterification) More stable than alkynoyl analogs
Pent-2-ynoyl chloride Shorter alkyne chain (C5) Similar reactivity to this compound but with steric constraints Comparable moisture sensitivity
Benzoyl chloride Aromatic ring attached to carbonyl Resonance stabilization reduces electrophilicity; slower nucleophilic reactions Higher thermal stability
o-Chlorobenzoyl chloride Halogen substituent on aromatic ring Enhanced electrophilicity due to inductive effect of Cl; regioselective reactions Stable under anhydrous conditions

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound 130.58 ~150–160 (estimated) Soluble in CH₂Cl₂, THF; reacts with H₂O
Hexanoyl chloride 134.61 153–155 Similar to this compound
Benzoyl chloride 140.57 197–199 Reacts with polar solvents

Q & A

Q. What are the optimized synthetic routes for preparing Hex-2-ynoyl chloride from its carboxylic acid precursor?

this compound is typically synthesized via treatment of hex-2-ynoic acid with thionyl chloride (SOCl₂) under reflux conditions. A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction by generating the reactive acyl chlorophosphate intermediate. After refluxing, excess SOCl₂ and solvent are removed under reduced pressure, followed by repeated co-evaporation with toluene to ensure purity. This method mirrors procedures for analogous acyl chlorides, where reaction efficiency depends on stoichiometric control and inert atmosphere maintenance to prevent hydrolysis .

Q. How should researchers purify this compound to minimize degradation during storage?

Post-synthesis, this compound should be purified via fractional distillation under inert gas (e.g., nitrogen or argon) to avoid moisture absorption. Residual SOCl₂ can be removed by vacuum distillation, and the product should be stored in anhydrous solvents (e.g., dry dichloromethane) at low temperatures (−20°C). Analytical techniques like gas chromatography (GC) or NMR can confirm purity, with monitoring for hydrolyzed by-products (e.g., hex-2-ynoic acid) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is moisture-sensitive and releases HCl vapor upon hydrolysis. Researchers must use fume hoods, wear acid-resistant gloves, and employ gas-tight syringes for transfers. Emergency protocols should include neutralization of spills with sodium bicarbonate and immediate ventilation. Safety data sheets for analogous acyl chlorides recommend avoiding aqueous environments and ensuring fire-safe storage away from bases .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key characterization tools include:

  • ¹³C NMR : A carbonyl carbon signal near δ 160–170 ppm and alkyne carbons between δ 70–90 ppm.
  • IR Spectroscopy : Strong C≡C stretch (~2100–2260 cm⁻¹) and C=O stretch (~1800 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., m/z ≈ 134 for C₆H₇ClO). Cross-referencing with literature data for structural analogs ensures accurate assignments .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Conduct accelerated stability studies by exposing the compound to controlled humidity, temperature, and light. Monitor degradation via TLC or HPLC, quantifying residual chloride content via argentometric titration. For kinetic analysis, track hydrolysis rates in solvents of varying polarity and report half-life under standard conditions (e.g., 25°C, 60% humidity) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

The electron-withdrawing alkyne group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Kinetic studies using substituted nucleophiles (e.g., amines vs. alcohols) reveal rate dependence on steric hindrance and leaving-group ability. Computational models (DFT) can map transition states, while isotopic labeling (¹⁸O in carbonyl) tracks mechanistic pathways .

Q. How can contradictory data in reaction yields with this compound be systematically resolved?

Contradictions often arise from trace moisture or inconsistent stoichiometry. Implement control experiments:

  • Repeat reactions under rigorously anhydrous conditions.
  • Use in situ titration (e.g., Karl Fischer) to quantify residual water.
  • Compare yields across multiple batches of starting material. Statistical tools (e.g., ANOVA) identify outliers, while kinetic profiling distinguishes side reactions .

Q. What advanced analytical strategies differentiate this compound from its isomer, Hex-3-ynoyl chloride?

Employ 2D NMR techniques (HSQC, HMBC) to resolve alkyne position:

  • In this compound, the carbonyl carbon couples with the α-alkyne carbon.
  • Differential NOE effects in NOESY spectra distinguish spatial proximity of functional groups. High-resolution mass spectrometry (HRMS) and X-ray crystallography provide definitive structural confirmation .

Q. How does the presence of this compound influence regioselectivity in multicomponent reactions?

In Pd-catalyzed couplings (e.g., Sonogashira), the alkyne in this compound can act as both a substrate and directing group. Competitive experiments with deuterated analogs and Hammett plots correlate electronic effects with regioselectivity. Reaction monitoring via in situ IR or Raman spectroscopy captures transient intermediates .

Q. What methodologies quantify trace decomposition products of this compound in long-term storage?

Use headspace gas chromatography-mass spectrometry (HS-GC/MS) to detect volatile degradation by-products (e.g., HCl, hex-2-ynoic acid). For non-volatile residues, LC-MS with ion-pairing reagents (e.g., tributylamine) enhances sensitivity. Stability-indicating assays (e.g., stress testing under UV light) validate analytical protocols .

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